
Methyl 4-methyl-2-oxopentanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-2-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 4-methyl-2-oxopentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of alternative catalysts to optimize yield and reduce production costs. The choice of method depends on factors such as the desired purity, production scale, and economic considerations.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methyl-2-oxopentanoic acid, while reduction could produce 4-methyl-2-hydroxypentanoate.
Scientific Research Applications
Metabolic Role and Biochemical Applications
Methyl 4-methyl-2-oxopentanoate is primarily recognized for its role as a metabolite in the human body. It participates in several metabolic pathways, particularly those involving branched-chain amino acids (BCAAs). Here are key points regarding its biochemical applications:
- Energy Metabolism : This compound is involved in energy production processes within cells. It serves as a substrate for mitochondrial metabolism, contributing to the formation of ATP through oxidative phosphorylation .
- Amino Acid Synthesis : this compound can be converted into L-leucine, an essential amino acid. This conversion occurs through transamination reactions facilitated by specific enzymes present in tissues such as pancreatic islets .
- Impact on Insulin Secretion : Studies have shown that this compound can stimulate insulin secretion from pancreatic beta cells. This effect is crucial for maintaining glucose homeostasis and may have implications for diabetes management .
Industrial Applications
The compound has several industrial applications, particularly in food and nutrition:
- Food Additive : this compound is used as a flavoring agent and nutritional supplement due to its pleasant taste profile and potential health benefits related to amino acid metabolism .
- Surfactant and Emulsifier : In the food industry, it functions as a surfactant and emulsifier, improving the texture and stability of various food products .
Pharmaceutical Research
The pharmaceutical potential of this compound has been explored in various studies:
- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties by mitigating oxidative stress in neuronal cells. It has been shown to reduce reactive species production in hippocampal neurons, which could be beneficial in neurodegenerative conditions .
- Metabolic Disorders : this compound's role in metabolic disorders such as Maple Syrup Urine Disease (MSUD) highlights its significance in medical research. In MSUD, the accumulation of this compound can disrupt normal metabolic functions, making it a target for therapeutic interventions .
Case Studies
Several case studies illustrate the applications of this compound:
Case Study 1: Insulin Secretion Stimulation
A study conducted on isolated rat pancreatic islets demonstrated that this compound significantly enhanced insulin secretion when administered at specific concentrations. The results indicated a direct correlation between the compound's concentration and insulin output, suggesting its potential use in diabetes treatment strategies .
Case Study 2: Neuroprotective Mechanisms
In a controlled experiment involving hippocampal neurons exposed to oxidative stress, treatment with this compound resulted in reduced cellular damage and improved cell viability. This study supports the hypothesis that the compound may offer protective effects against neurodegeneration .
Mechanism of Action
The mechanism by which methyl 4-methyl-2-oxopentanoate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may participate in enzymatic reactions that convert it to other metabolites. These processes often involve the transfer of functional groups and changes in redox states, influencing cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-oxopentanoic acid: The parent acid form of the ester.
α-Ketoisocaproic acid: Another name for 4-methyl-2-oxopentanoic acid.
2-Oxoisocaproate: A synonym for the same compound.
Uniqueness
Methyl 4-methyl-2-oxopentanoate is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its acid counterpart. This makes it valuable in specific synthetic applications where the ester group can be selectively modified.
Biological Activity
Methyl 4-methyl-2-oxopentanoate, also known as 4-methyl-2-oxopentanoic acid or α-ketoisocaproic acid, is a compound that has garnered attention due to its diverse biological activities, particularly in metabolic processes and potential neurotoxic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Formula: C₆H₁₀O₃
CAS Number: 816-66-0
IUPAC Name: 4-methyl-2-oxopentanoic acid
The compound is characterized by its keto group and branched-chain structure, which play a crucial role in its metabolic functions.
This compound is primarily recognized for its role as a neurotoxin and metabotoxin , affecting various biological processes:
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Metabolic Effects:
- It significantly stimulates islet-cell respiration and ketone-body formation in pancreatic islets, enhancing biosynthetic activity. The uptake of this compound leads to the intracellular accumulation of amino acids and a decrease in intracellular pH .
- In preadipocytes (3T3-L1 cells), treatment with the compound resulted in increased lipid accumulation and upregulation of lipogenic proteins such as SREBP1 and SCD1, indicating its role in lipid metabolism .
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Neurotoxicity:
- The compound has been shown to increase endoplasmic reticulum stress, which contributes to lipid accumulation and insulin resistance by impairing mTOR signaling pathways .
- In hippocampal neurons, it reduces metabolic ability and increases reactive species production, suggesting oxidative stress implications .
- Insulin Secretion:
Table 1: Summary of Biological Activities
Case Study 1: Effects on Preadipocyte Cells
A study involving mouse preadipocyte 3T3-L1 cells treated with varying concentrations (0–300 μM) of this compound for two days demonstrated a concentration-dependent increase in lipid accumulation. The expression levels of lipogenic proteins were significantly elevated, indicating the compound's potent effect on adipocyte differentiation and metabolism .
Case Study 2: Neurotoxic Impact on Rats
In an animal model study where rats were administered the compound via intracerebroventricular injection (ICV), significant reductions in mitochondrial complex activities were observed alongside increased production of reactive species. This suggests a potential mechanism for neurotoxic effects linked to mitochondrial dysfunction .
Safety and Toxicological Information
The compound has been identified as a slight to moderate irritant. Prolonged exposure may lead to respiratory tract irritation, skin irritation, and possible long-term respiratory issues such as reactive airways dysfunction syndrome (RADS) . No carcinogenic effects have been reported; however, caution is advised due to its neurotoxic properties .
Q & A
Basic Research Questions
Q. How is Methyl 4-methyl-2-oxopentanoate quantified in biological samples, and what methodological standards ensure reproducibility?
- Answer : Enzymatic assays (e.g., DTNB-based methods) and high-performance liquid chromatography (HPLC) are commonly used. Schadewaldt et al. (1989) validated a sensitive enzymatic assay for plasma analysis, achieving linear detection ranges of 0.01–1.0 mM with inter-assay CV <5% . Competitive inhibition assays using fixed substrate concentrations (e.g., 0.1–1 mM) and kinetic endpoint measurements (10–30 minutes) are critical for reproducibility .
Q. What are the primary metabolic roles of this compound in eukaryotic systems?
- Answer : It serves as a key intermediate in leucine biosynthesis and degradation. In Filamentous Cyanobacteria, it is produced via decarboxylation of 3-isopropylmalate and subsequently aminated to form leucine using glutamate as the amino donor . In humans, it is catabolized via the mitochondrial branched-chain 2-oxo acid dehydrogenase complex (BCKDH) into acetyl-CoA and acetoacetate, contributing to ketogenesis and energy production .
Q. What standardized analytical methods are recommended for detecting this compound in metabolomic studies?
- Answer : The Joint FAO/WHO Committee specifies sodium salt derivatization (e.g., Sodium 4-methyl-2-oxopentanoate, CAS 633.1) for HPLC-based quantification in food additive research, with protocols requiring pH stabilization (6.8–7.2) and UV detection at 210 nm .
Advanced Research Questions
Q. How do biphasic kinetics in mitochondrial oxidation of this compound inform enzyme mechanism studies?
- Answer : Rat skeletal muscle mitochondria exhibit biphasic kinetics with Km values of 9.1 µM (high affinity) and 0.78 mM (low affinity), suggesting dual binding sites or transporter-mediated uptake. Broken mitochondria lack the low-affinity phase, implying membrane-dependent regulation . Methodological considerations include ADP-dependent stimulation and inhibition by isovalerylcarnitine, which competes for carnitine shuttle transport .
Q. What isotopic labeling strategies resolve contradictions in the catabolic fate of this compound across tissues?
- Answer : Dual labeling with <sup>14</sup>C (carbon skeleton) and <sup>3</sup>H (redox-sensitive positions) in pancreatic islets revealed:
- 85% of acetoacetate carbons (C2–C4) derive from the substrate, while the carboxyl group incorporates exogenous CO2 .
- Only 12% of labeled carbon enters protein/lipid pools, clarifying tissue-specific partitioning .
Q. How does this compound modulate insulin secretion, and what redox signaling pathways are implicated?
- Answer : At 25 mM, it stimulates insulin secretion via mitochondrial oxidative phosphorylation, increasing the [NADPH]/[NADP<sup>+</sup>] ratio by 2.5-fold. Menadione (a NADPH oxidase inducer) inhibits secretion by 70%, confirming redox coupling to Ca<sup>2+</sup> uptake . Threshold effects (4 mM) align with hyperbolic ATP/ADP ratio changes, suggesting energy charge-dependent exocytosis .
Q. What structural features dictate substrate specificity in stereospecific dehydrogenases acting on this compound?
- Answer : EC 1.1.1.346 (D-2-hydroxyacid dehydrogenase) preferentially reduces 5-carbon 2-oxo acids (e.g., this compound) over shorter-chain analogs. NADH utilization efficiency is 20-fold lower than NADPH, and mutagenesis studies identify a conserved lysine residue (K158) critical for substrate orientation .
Q. Methodological Considerations
- Contradiction Analysis : Discrepancies in tissue-specific oxidation rates (e.g., skeletal muscle vs. pancreatic islets) require cross-validation using homogenate vs. intact organelle models .
- Experimental Design : For in vitro assays, maintain substrate concentrations ≤1 mM to avoid non-physiological inhibition artifacts .
Properties
IUPAC Name |
methyl 4-methyl-2-oxopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(2)4-6(8)7(9)10-3/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVDEVQENPHSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60338058 | |
Record name | Methyl 4-methyl-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3682-43-7 | |
Record name | Methyl 4-methyl-2-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60338058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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